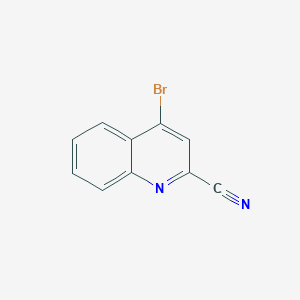
4-Bromoquinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromoquinoline-2-carbonitrile is a heterocyclic aromatic compound that contains a quinoline ring substituted with a bromine atom at the 4-position and a cyano group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromoquinoline-2-carbonitrile typically involves the cyclization of ortho-propynol phenyl azides using TMSBr (trimethylsilyl bromide) as an acid-promoter. This cascade transformation generates the desired product in moderate to excellent yields with good functional group compatibility . Another method involves the use of 2-aminoaryl ketones with various arylacetylenes in the presence of a reusable and environmentally benign catalyst under microwave irradiation and solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to minimize environmental impact and improve efficiency .
化学反応の分析
Types of Reactions
4-Bromoquinoline-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as TMSBr for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while cyclization reactions can produce complex heterocyclic compounds .
科学的研究の応用
4-Bromoquinoline-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Bromoquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
2-Bromoquinoline-4-carbonitrile: Similar structure but with the bromine and cyano groups at different positions.
4-Bromoquinoline-6-carbonitrile: Another similar compound with the cyano group at the 6-position.
4-Bromoquinoline: Lacks the cyano group but has the bromine atom at the 4-position.
Uniqueness
4-Bromoquinoline-2-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H5BrN2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC名 |
4-bromoquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-5-7(6-12)13-10-4-2-1-3-8(9)10/h1-5H |
InChIキー |
IHDYGNXQJMQIBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


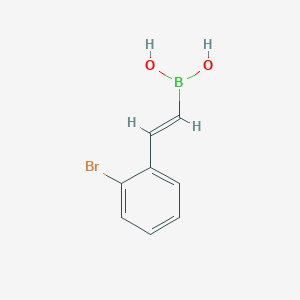
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)
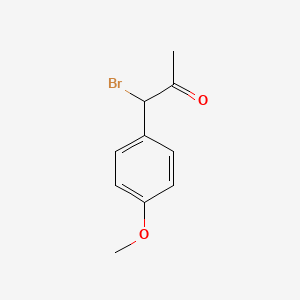
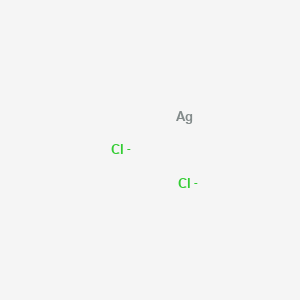


![6-Ethynyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13135598.png)

![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B13135606.png)
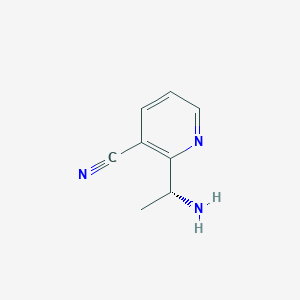
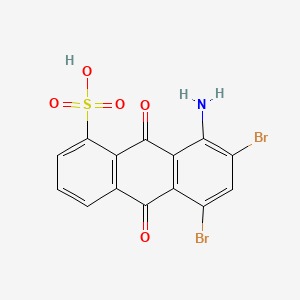
![methyl (1R,3S,4S)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13135634.png)

